1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-31-18-9-7-17(8-10-18)22-21-23(28)19-5-3-4-6-20(19)32-24(21)25(29)27(22)12-11-26-13-15-30-16-14-26/h3-10,22H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHURLSGWFQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through multi-component reactions involving arylglyoxals, malononitriles, and 4-amino coumarins. The synthesis typically yields good to excellent results under optimized conditions. The general reaction pathway includes the formation of intermediates that are subsequently cyclized to produce the desired chromeno-pyrrole derivatives.
Antidiabetic Activity
Recent studies have evaluated the compound's potential as an α-glucosidase inhibitor , which is crucial in managing diabetes. The inhibitory activity was assessed using various derivatives, with the following results:
| Compound | IC50 (µM) |
|---|---|
| Acarbose | 750.90 ± 0.14 |
| 1 | 151.94 ± 0.20 |
| 2 | 113.85 ± 0.01 |
| 3 | 733.83 ± 0.10 |
| 4 | 223.06 ± 0.13 |
| 5 | 187.30 ± 0.17 |
The compound demonstrated significant inhibitory potency, particularly with modifications on the phenyl ring that enhanced activity compared to standard controls .
Anticancer Activity
The compound's anticancer properties have also been investigated, particularly against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. In vitro assays indicated that certain derivatives exhibited higher antiproliferative effects than doxorubicin, a commonly used chemotherapy drug:
- HepG-2 : Compounds showed varied efficacy with some achieving significant inhibition.
- MCF-7 : Derivatives were notably effective, suggesting a promising avenue for further development in cancer therapeutics .
The mechanism of action for the biological activities of this compound may involve:
- Inhibition of key enzymes such as α-glucosidase in carbohydrate metabolism.
- Induction of apoptosis in cancer cells through pathways that may include mitochondrial dysfunction and activation of caspases.
Case Studies
- Diabetes Management : A study focusing on the α-glucosidase inhibitory activity highlighted the potential for developing new antidiabetic agents based on structural modifications of this compound.
- Cancer Treatment : Research involving various derivatives showed promising results in inhibiting cell proliferation in cancer lines, suggesting that modifications can lead to enhanced therapeutic efficacy.
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., PDB: 1ATP) and identify key residues (e.g., Lys68, Asp149) .
- MD Simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess conformational changes .
- ADMET Prediction : SwissADME predicts logP (~3.2) and BBB permeability, guiding lead optimization .
How to design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
Substituent Variation : Replace ethoxy with halogen (Cl/F) or methoxy groups to modulate electron density and solubility .
Side-Chain Modifications : Substitute morpholinoethyl with piperazinyl or thiomorpholine groups to alter steric bulk and hydrogen bonding .
Bioisosteric Replacement : Exchange chromene with quinoline to enhance π-π stacking while retaining core pharmacophores .
Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2) and compare IC trends .
What are the primary challenges in structural elucidation?
Q. Basic
- Signal Overlap : Aromatic protons in the chromeno-pyrrole core (δ 6.8–8.2 ppm) require high-field NMR (≥500 MHz) and DEPT-135 for resolution .
- Stereochemistry : Determine diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) or NOESY for spatial proximity .
How to validate synthetic intermediates in real time?
Q. Advanced
- In-Situ Monitoring : Use ReactIR to track imine formation (C=N stretch at ~1650 cm) .
- Microscale Analytics : LC-MS (QDa detector) confirms intermediates without halting synthesis .
- Crystallography : Obtain single-crystal X-ray data for key intermediates to resolve ambiguous NOE correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
